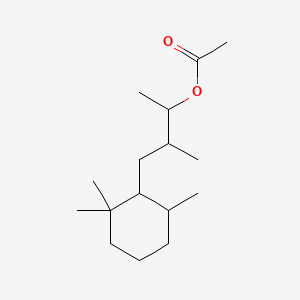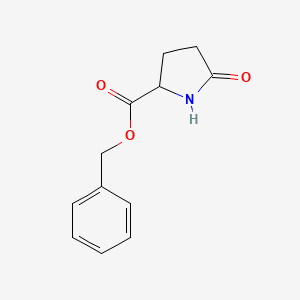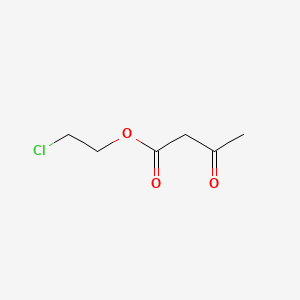![molecular formula C9H12O2 B1616983 Spiro[4.4]nonano-1,6-diona CAS No. 27723-43-9](/img/structure/B1616983.png)
Spiro[4.4]nonano-1,6-diona
Descripción general
Descripción
Spiro[44]nonane-1,6-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are fused at a single carbon atom, forming a spiro center This compound is notable for its rigidity and symmetry, which make it an interesting subject of study in organic chemistry
Aplicaciones Científicas De Investigación
Spiro[4.4]nonane-1,6-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Spiro[4.4]nonane-1,6-dione derivatives have shown potential as pharmaceutical agents due to their biological activity.
Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
Target of Action
Spiro[4.4]nonane-1,6-dione is a complex organic compound
Biochemical Pathways
The biochemical pathways affected by Spiro[4.4]nonane-1,6-dione are currently unknown. The compound is involved in the synthesis of spirocyclic compounds , but its role in biochemical pathways within biological systems requires further investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spiro[4.4]nonane-1,6-dione can be synthesized through several methods. One common approach involves the cyclization of di[aryl(hetaryl)methyl] malonic acids using phosphorus pentoxide (P2O5) as a promoter . This method involves the formation of a spirocyclic intermediate, which is then oxidized to yield the desired dione.
Another method includes the enantio- and diastereo-selective synthesis using asymmetric alkylation and reduction techniques. This approach employs C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries to achieve high enantioselectivity .
Industrial Production Methods: Industrial production of spiro[4.4]nonane-1,6-dione typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Spiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex spirocyclic structures.
Reduction: Reduction of the ketone groups can yield corresponding alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products: The major products formed from these reactions include spirocyclic alcohols, substituted spirocyclic ketones, and more complex spirocyclic compounds with additional functional groups.
Comparación Con Compuestos Similares
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- Spiro[4.4]nonane-1,6-diol
Comparison: Spiro[4.4]nonane-1,6-dione is unique due to its specific ring size and the presence of two ketone groups at the 1 and 6 positions. Compared to spiro[4.5]decane-1,6-dione and spiro[5.5]undecane-1,7-dione, it has a smaller ring size, which can affect its reactivity and stability. The presence of ketone groups also distinguishes it from spiro[4.4]nonane-1,6-diol, which has hydroxyl groups instead.
Propiedades
IUPAC Name |
spiro[4.4]nonane-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGLWMIXIMTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317321 | |
| Record name | Spiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27723-43-9 | |
| Record name | Spiro[4.4]nonane-1,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


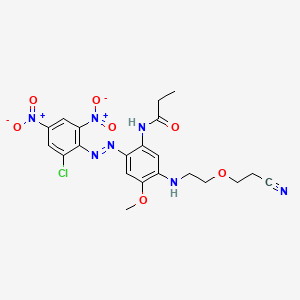
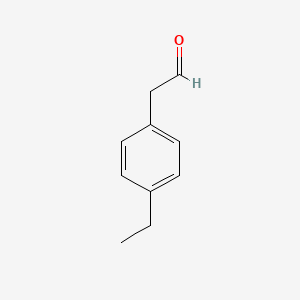
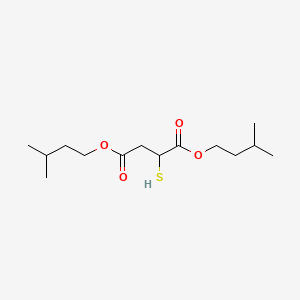
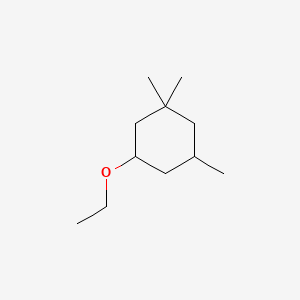
![BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)-](/img/structure/B1616911.png)
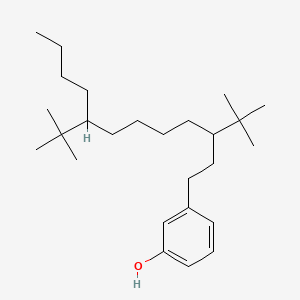

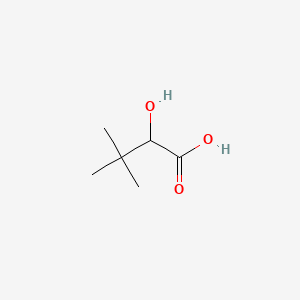
![6-(Oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1616917.png)
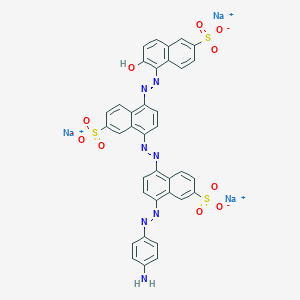
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B1616919.png)
